2-(5-Chlorothiophen-2-yl)morpholine
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Overview
Description
2-(5-Chlorothiophen-2-yl)morpholine is an organic compound with the molecular formula C8H10ClNOS and a molecular weight of 203.69 g/mol . This compound features a morpholine ring substituted with a 5-chlorothiophene group, making it a member of the thiophene and morpholine families. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)morpholine typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chlorothiophene ring to a thiophene ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the urease enzyme, which is crucial for the pathogenicity of certain bacteria. The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing bacterial virulence .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-2-yl)morpholine
- 2-(5-Methylthiophen-2-yl)morpholine
- 2-(5-Fluorothiophen-2-yl)morpholine
Uniqueness
2-(5-Chlorothiophen-2-yl)morpholine is unique due to the presence of the chlorine atom on the thiophene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c9-8-2-1-7(12-8)6-5-10-3-4-11-6/h1-2,6,10H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQVPNCDNZFEMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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